

Physical and chemical properties of Z-L-asparagine tert-butyl ester

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Compound of Interest

Compound Name: Z-Asn-OtBu

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Z-L-Asparagine Tert-Butyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of Z-L-asparagine tert-butyl ester, a critical building block in modern peptide synthesis and drug development. This document details its characteristics, outlines experimental protocols for its synthesis and analysis, and illustrates its role in synthetic workflows.

Core Properties

Z-L-asparagine tert-butyl ester, systematically named tert-butyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate, is a derivative of the amino acid asparagine. The presence of the N-terminal benzyloxycarbonyl (Z) group and the C-terminal tert-butyl ester group provides orthogonal protection, making it a valuable reagent in peptide chemistry.^[1] The tert-butyl ester enhances solubility and protects the carboxylic acid during peptide coupling reactions.^[1]

Physical and Chemical Data

The key physicochemical properties of Z-L-asparagine tert-butyl ester are summarized in the table below.

Property	Value	References
Molecular Formula	C ₁₆ H ₂₂ N ₂ O ₅	[2][3]
Molecular Weight	322.36 g/mol	[2][3]
CAS Number	25456-85-3	[2][3]
Appearance	White powder	[2][3]
Melting Point	105 - 107 °C	[3]
Optical Rotation	[α] ²⁴ /D = -15 ± 2° (c=1 in absolute EtOH)	[3]
Purity	≥99%	[2][3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]
Storage	Store at 0 - 8 °C	[2][3]

Synthesis and Purification

The synthesis of Z-L-asparagine tert-butyl ester can be achieved through the esterification of Z-L-asparagine. A common method involves a transesterification reaction using a tert-butyl compound in the presence of an acid catalyst.[5]

General Synthesis Protocol: Transesterification

This protocol is a general method adapted from procedures for synthesizing related amino acid tert-butyl esters.[5][6]

Materials:

- Z-L-Asparagine (starting material)
- Tert-butyl acetate (reagent and solvent)
- Perchloric acid (catalyst)

- 10% Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate (for extraction and purification)
- Hexanes (for purification)

Procedure:

- Suspend Z-L-asparagine in tert-butyl acetate (a mole ratio of approximately 1:10 works well).
[5]
- Add a catalytic amount of perchloric acid to the mixture.[6]
- Stir the reaction mixture at room temperature for 18-24 hours.[6]
- Upon completion, wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification Protocol: Flash Chromatography

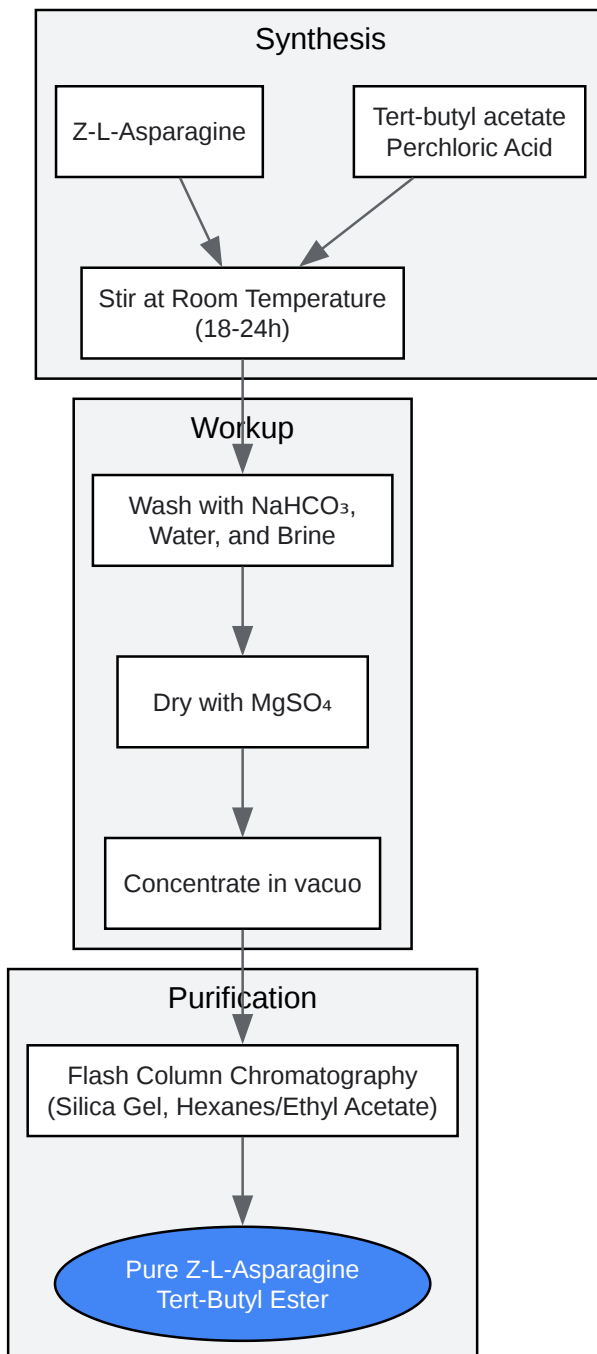
The crude Z-L-asparagine tert-butyl ester can be purified using flash column chromatography.

Procedure:

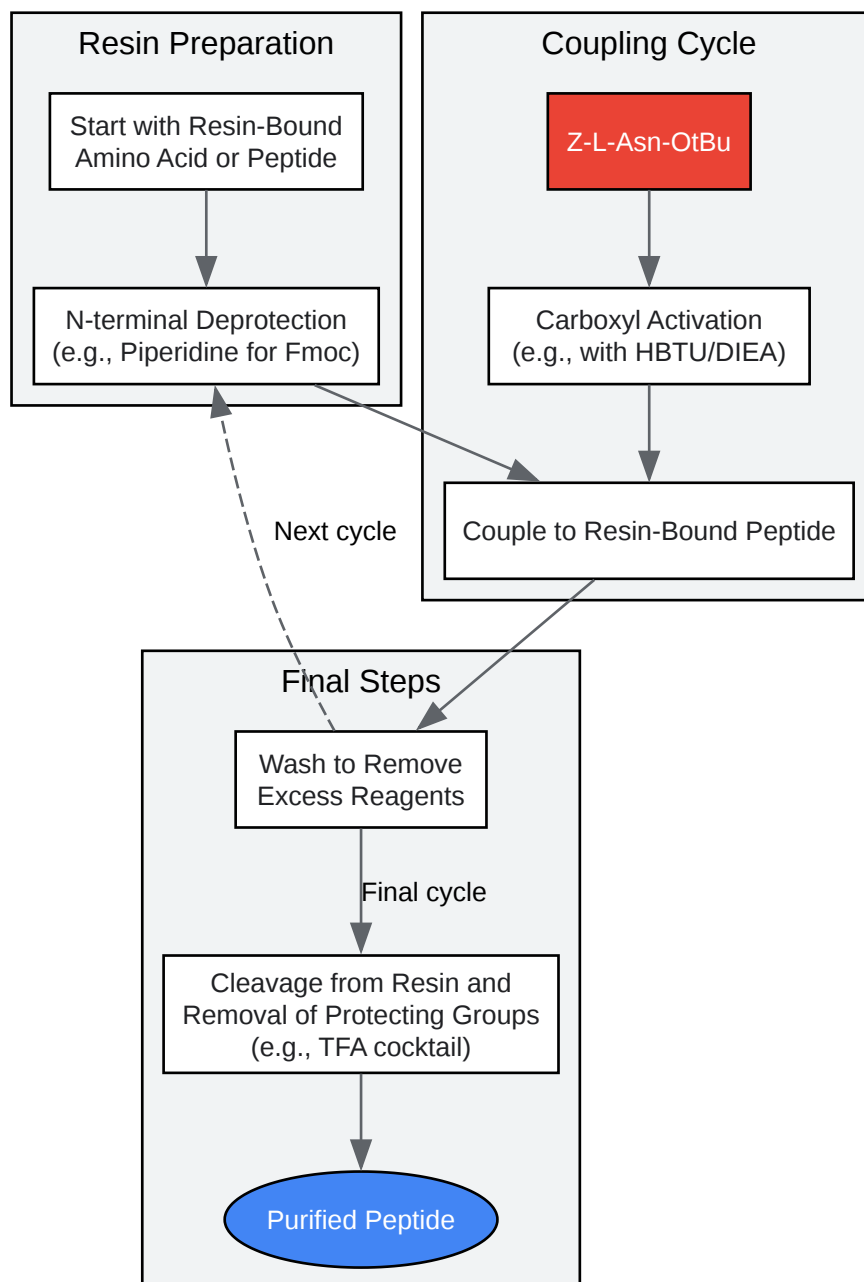
- Dissolve the crude product in a minimal amount of dichloromethane.
- Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).
- Load the dissolved product onto the column.

- Elute the column with a gradient of ethyl acetate in hexanes.
- Collect the fractions containing the pure product, monitoring by thin-layer chromatography (TLC).
- Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white solid.

Synthesis and Purification Workflow for Z-L-Asparagine Tert-Butyl Ester



General Workflow of Z-L-Asn-OtBu in SPPS

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